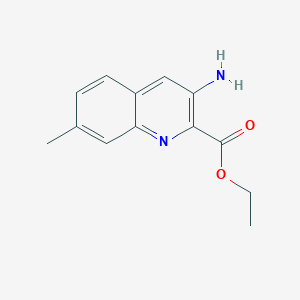
(2-(Trifluoromethyl)cyclopentyl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-(Trifluoromethyl)cyclopentyl)methanamine is an organic compound characterized by the presence of a trifluoromethyl group attached to a cyclopentyl ring, which is further connected to a methanamine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2-(Trifluoromethyl)cyclopentyl)methanamine typically involves the introduction of a trifluoromethyl group to a cyclopentyl precursor, followed by the attachment of a methanamine group. One common method involves the trifluoromethylation of cyclopentyl derivatives using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under the influence of a catalyst like copper or palladium. The resulting trifluoromethylated cyclopentyl compound is then subjected to amination reactions to introduce the methanamine group.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of advanced catalytic systems and optimized reaction conditions can enhance yield and purity, making the process economically viable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: (2-(Trifluoromethyl)cyclopentyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as halides, thiols, and amines under basic or acidic conditions.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(2-(Trifluoromethyl)cyclopentyl)methanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of fluorinated compounds with enhanced chemical stability and reactivity.
Biology: The compound is investigated for its potential as a bioactive molecule, with studies focusing on its interactions with biological targets and its effects on cellular processes.
Medicine: Research explores its potential as a pharmaceutical intermediate, with applications in the development of drugs targeting various diseases, including cancer and neurological disorders.
Industry: The compound is utilized in the production of advanced materials, such as fluorinated polymers and coatings, which benefit from its unique chemical properties.
Wirkmechanismus
The mechanism of action of (2-(Trifluoromethyl)cyclopentyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively penetrate cell membranes and exert its effects at the molecular level. The exact pathways and targets may vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
- (2-(Trifluoromethyl)phenyl)methanamine
- (3-Chloro-2-fluorophenyl)methanamine
Comparison: (2-(Trifluoromethyl)cyclopentyl)methanamine is unique due to the presence of a cyclopentyl ring, which imparts distinct steric and electronic properties compared to its phenyl and chloro-fluoro analogs. The cyclopentyl ring provides a different spatial arrangement and reactivity profile, making it suitable for specific applications where these properties are advantageous.
Eigenschaften
Molekularformel |
C7H12F3N |
|---|---|
Molekulargewicht |
167.17 g/mol |
IUPAC-Name |
[2-(trifluoromethyl)cyclopentyl]methanamine |
InChI |
InChI=1S/C7H12F3N/c8-7(9,10)6-3-1-2-5(6)4-11/h5-6H,1-4,11H2 |
InChI-Schlüssel |
SBTJHSDYYCGIHE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C(C1)C(F)(F)F)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


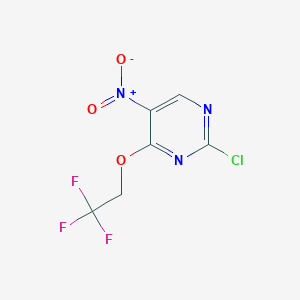
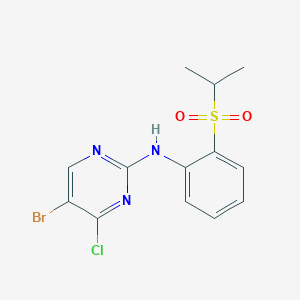

![tert-butyl N-[(2R)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]carbamate](/img/structure/B15329893.png)
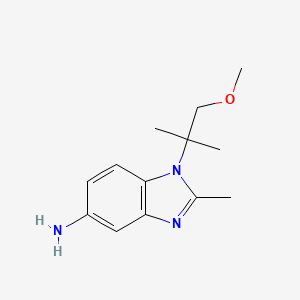
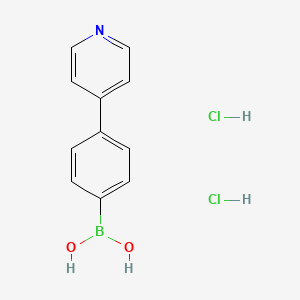

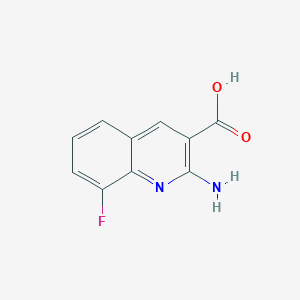

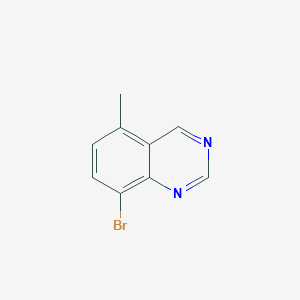
![2-(Methylthio)naphtho[2,1-d]thiazole](/img/structure/B15329941.png)
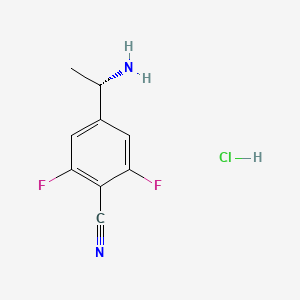
![6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B15329945.png)
